5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride
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Overview
Description
5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride, can be achieved through various methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5-(Aminomethyl)thiophen-2-yl)boronic acid
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethylamine hydrochloride
Uniqueness
5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-[5-(aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-8(6-11(13)14)2-3-9-4-5-10(7-12)15-9;/h4-5,8H,2-3,6-7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDXYFMCIUUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(S1)CN)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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